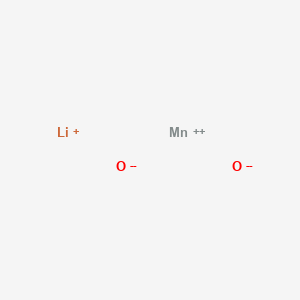

Lithium manganese dioxide

描述

属性

IUPAC Name |

lithium;manganese(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mn.2O/q+1;+2;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPLUVQSXUUQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMnO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Lithium Manganese Dioxide (Li-MnO₂)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lithium manganese dioxide (Li-MnO₂), a promising cathode material for lithium-ion batteries. This document covers the fundamental principles, synthesis methodologies, electrochemical properties, and characterization of Li-MnO₂. It is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced energy storage solutions.

Introduction to this compound

This compound (Li-MnO₂) is a primary lithium battery chemistry that utilizes lithium metal as the anode and manganese dioxide as the cathode.[1][2] This combination results in a high nominal voltage of 3.0V, a stable discharge profile, and a high energy density, with a specific energy of approximately 230 Wh/kg.[1][3] Li-MnO₂ batteries are recognized for their wide operating temperature range, long shelf life, and excellent safety characteristics.[4][5] These properties make them suitable for a variety of applications, including medical devices, security systems, and memory backup for electronic devices.[2][6]

The core of Li-MnO₂ battery operation lies in the electrochemical intercalation of lithium ions from the anode into the manganese dioxide cathode during discharge.[3][7] The theoretical specific capacity of layered Li-MnO₂ is approximately 285 mAh/g, which is significantly higher than that of other common cathode materials like LiCoO₂ and LiMn₂O₄.[1]

Crystal Structure of this compound Polymorphs

Li-MnO₂ exists in several crystalline polymorphs, with the most common being the orthorhombic (o-LiMnO₂) and tetragonal (t-LiMnO₂) structures. The arrangement of the MnO₆ octahedra and the pathways available for lithium-ion diffusion significantly influence the electrochemical performance of the material.

-

Orthorhombic Li-MnO₂ (space group: Pmmn): This is the most stable phase and is often synthesized via hydrothermal or solid-state methods.[1][8] It features a layered structure that provides two-dimensional pathways for lithium-ion diffusion.[9]

-

Tetragonal Li-MnO₂ (space group: I4₁/amd): This phase can be synthesized under high pressure and exhibits a three-dimensional tunnel structure for lithium-ion transport.[2][10]

-

Monoclinic Li-MnO₂ (space group: C2/m): This is another layered polymorph that is less common and more challenging to synthesize.[1]

-

Spinel-like Phase Transformation: During electrochemical cycling, layered Li-MnO₂ polymorphs can undergo an irreversible phase transformation to a spinel-like structure (LiMn₂O₄).[4][7] This transformation is often associated with the Jahn-Teller distortion of Mn³⁺ ions and can impact the cycling stability and voltage profile of the battery.[11][12]

Electrochemical Principles and Performance

The fundamental operation of a Li-MnO₂ cell involves the oxidation of lithium at the anode and the reduction of manganese at the cathode upon discharge.

Anode Reaction (Oxidation): Li → Li⁺ + e⁻

Cathode Reaction (Reduction): MnO₂ + Li⁺ + e⁻ → LiMnO₂

Overall Reaction: Li + MnO₂ → LiMnO₂[7]

The performance of Li-MnO₂ as a cathode material is evaluated based on several key metrics, which are summarized in the tables below.

Quantitative Electrochemical Performance Data

Table 1: Electrochemical Performance of Orthorhombic Li-MnO₂ (o-LiMnO₂) Nanostructures.

| Morphology | Synthesis Method | Initial Discharge Capacity (mAh/g) | Capacity Retention after 30 Cycles |

| Nanoparticles | One-Step Hydrothermal | 170 | ~65% (110 mAh/g) |

| Nanorods | Two-Step Hydrothermal | 200 | >90% (>180 mAh/g) |

Data sourced from hydrothermal synthesis studies.[1]

Table 2: Electrochemical Performance of Orthorhombic Li-MnO₂ with Varied Synthesis.

| Synthesis Method | Initial Discharge Capacity (mAh/g) | Capacity after 100 Cycles (mAh/g) |

| Hydrothermal (pure phase) | 76 | 124 |

| Hydrothermal (Al-doped) | 82 | 156 |

Data highlights the impact of doping on long-term cycling stability.[7]

Table 3: Rate Capability of Orthorhombic Li-MnO₂ Nanorods.

| Discharge Rate (mA/g) | Approximate Discharge Capacity (mAh/g) |

| 20 | >180 |

| 40 | ~170 |

| 100 | ~150 |

| 200 | ~130 |

Demonstrates the effect of current density on achievable capacity.[1]

Table 4: Electrochemical Performance of Tetragonal Li-MnO₂ (t-LiMnO₂).

| Operating Temperature (°C) | Initial Charge Capacity (mAh/g) | Average Voltage (V vs. Li⁺/Li) |

| 25 | 37 | - |

| 40 | 185 | 4.56 |

High-pressure synthesized t-LiMnO₂ shows significantly improved performance at elevated temperatures.[2][10]

Experimental Protocols

This section provides standardized methodologies for the synthesis, characterization, and electrochemical testing of Li-MnO₂.

Synthesis of Orthorhombic Li-MnO₂ Nanorods (Two-Step Hydrothermal Method)

This protocol is adapted from established hydrothermal synthesis procedures.[1]

-

Synthesis of γ-MnOOH Nanorod Precursor:

-

Dissolve 0.7 g of potassium permanganate (KMnO₄) and 0.5 g of cetyltrimethylammonium bromide (CTAB) in 40 mL of deionized water with stirring.

-

Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat at 180°C for 12 hours.

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the resulting brown precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry at 60°C in a vacuum oven.

-

-

Conversion to o-LiMnO₂ Nanorods:

-

Dissolve 3.0 g of lithium hydroxide monohydrate (LiOH·H₂O) in 40 mL of deionized water.

-

Add 0.5 g of the as-prepared γ-MnOOH nanorods to the LiOH solution and stir for 10 minutes.

-

Transfer the mixture to a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat at 200°C for 8 hours.

-

Allow the autoclave to cool to room temperature.

-

Collect the final black product, wash with deionized water until the pH is neutral, and dry at 60°C in a vacuum oven.

-

Cathode Slurry Preparation and Electrode Fabrication

This procedure outlines the preparation of the cathode for coin cell assembly.[13][14][15]

-

Slurry Preparation:

-

In an agate mortar, thoroughly mix the synthesized Li-MnO₂ active material, conductive carbon black (e.g., Super P), and a polyvinylidene fluoride (PVDF) binder in a weight ratio of 80:10:10.[1]

-

Add an appropriate amount of N-methyl-2-pyrrolidone (NMP) solvent to the powder mixture and continue mixing to form a homogeneous slurry with a suitable viscosity.

-

-

Electrode Coating and Drying:

-

Coat the prepared slurry onto an aluminum foil current collector using a doctor blade with a set thickness.

-

Dry the coated electrode in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.

-

Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

-

CR2032 Coin Cell Assembly

The assembly of a standard CR2032 coin cell is performed in an argon-filled glovebox to prevent moisture and air contamination.[1][13]

-

Components:

-

Li-MnO₂ cathode (working electrode)

-

Lithium metal foil (counter and reference electrode)

-

Microporous polymer separator (e.g., Celgard 2500)

-

Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)

-

CR2032 coin cell components (case, spacer, spring, gasket)

-

-

Assembly Procedure:

-

Place the Li-MnO₂ cathode at the bottom of the coin cell case.

-

Add a few drops of the electrolyte to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte to saturate the separator.

-

Place the lithium metal foil on top of the separator.

-

Position the spacer disc and spring on top of the lithium anode.

-

Place the gasket and the top cap to seal the cell using a crimping machine.

-

Electrochemical Characterization

-

Galvanostatic Charge-Discharge Cycling:

-

Perform cycling tests using a battery cycler at various C-rates (e.g., 0.1C, 0.5C, 1C, etc.) within a specified voltage window (e.g., 2.0 V to 4.5 V).

-

Record the charge and discharge capacities, coulombic efficiency, and energy density for each cycle to evaluate the cycling stability and rate capability.

-

-

Cyclic Voltammetry (CV):

-

Conduct CV scans at a slow scan rate (e.g., 0.1 mV/s) within the desired potential range to identify the redox peaks corresponding to the lithium intercalation and deintercalation processes.

-

Material Characterization

-

X-ray Diffraction (XRD):

-

Analyze the crystal structure and phase purity of the synthesized Li-MnO₂ powders using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Collect data over a 2θ range of 10-80° with a step size of 0.02°.

-

Perform Rietveld refinement of the XRD data to obtain detailed crystallographic information.

-

-

Scanning Electron Microscopy (SEM):

-

Examine the morphology, particle size, and microstructure of the Li-MnO₂ powder and the fabricated electrodes using an SEM.

-

Operate the SEM at an accelerating voltage of 10-20 kV.

-

Visualizations of Key Processes and Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate important aspects of Li-MnO₂ technology.

References

- 1. d-nb.info [d-nb.info]

- 2. First-principles evaluation of MnO 2 polymorphs as cathode material in lithium-ion batteries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00279B [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.dongguk.edu [pure.dongguk.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. High-pressure synthesis and electrochemical properties of tetragonal LiMnO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ceder.berkeley.edu [ceder.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Theoretical Capacity Calculations for Lithium Manganese Dioxide (Li-MnO₂)

This guide provides a comprehensive overview of the principles and calculations required to determine the theoretical capacity of lithium manganese dioxide (Li-MnO₂), a critical parameter for researchers, scientists, and professionals in battery development.

Introduction to the Li-MnO₂ System

The Lithium-Manganese Dioxide (Li-MnO₂) battery is a primary cell system that offers a favorable balance of high energy density, reliability, and cost-effectiveness.[1] It consists of a metallic lithium anode, the negative electrode, and a manganese dioxide cathode, the positive active material.[2][3] The two electrodes are separated by a separator soaked in an organic electrolyte, which facilitates the transport of lithium ions.[1][4] The nominal voltage of a Li-MnO₂ cell is 3.0 volts, approximately double that of conventional aqueous electrolyte-based cells.[5]

Electrochemical Principles and Cell Reaction

The discharge process in a Li-MnO₂ cell involves the oxidation of lithium at the anode and the reduction of manganese dioxide at the cathode. Unlike many other battery systems, the cathode reaction is a homogeneous phase insertion mechanism.[1] During discharge, lithium atoms at the anode lose an electron to become lithium ions (Li⁺). These electrons travel through the external circuit, providing power to a device. Simultaneously, the Li⁺ ions move through the electrolyte and are inserted (intercalated) into the crystal lattice of the manganese dioxide cathode.[5]

This process reduces the manganese from a tetravalent state (Mn⁴⁺) to a trivalent state (Mn³⁺).[1] The overall electrochemical reaction can be summarized as follows:

-

Anode Reaction (Oxidation): Li → Li⁺ + e⁻

-

Cathode Reaction (Reduction): MnO₂ + Li⁺ + e⁻ → LiMnO₂

-

Overall Cell Reaction: Li + MnO₂ → LiMnO₂[5]

A diagram illustrating this electrochemical pathway is provided below.

Theoretical Capacity Calculation

The theoretical specific capacity of an electrode material is the maximum amount of charge that can be stored or delivered per unit mass, assuming that all of the active material participates in the electrochemical reaction.[6] This value is calculated based on Faraday's laws of electrolysis.

Faraday's first law states that the amount of substance altered at an electrode is directly proportional to the quantity of electricity passed.[7] The theoretical specific capacity (Q) can be calculated using the following formula:

Q (in mAh/g) = (n * F) / (M * 3.6)

Where:

-

n : The number of electrons transferred per formula unit of the active material. For the Li-MnO₂ reaction, n = 1.[5]

-

F : The Faraday constant, which is the total electric charge per mole of electrons. Its value is approximately 96,485 C/mol.[6] For battery calculations, it is often more convenient to use the value in ampere-hours per mole, which is approximately 26.8 Ah/mol.[7]

-

M : The molar mass of the active cathode material (MnO₂) in g/mol .

-

3.6 : A conversion factor (3600 s/h / 1000 mA/A) to convert the capacity from Coulombs/gram to mAh/g. When using F in Ah/mol, this factor is simplified to 1000 to convert Ah to mAh.

Step-by-Step Calculation for MnO₂:

-

Determine the Molar Mass (M) of MnO₂:

-

Atomic weight of Manganese (Mn) ≈ 54.94 g/mol

-

Atomic weight of Oxygen (O) ≈ 16.00 g/mol

-

M(MnO₂) = 54.94 + 2 * (16.00) = 86.94 g/mol

-

-

Identify the Number of Electrons Transferred (n):

-

As shown in the cell reaction, one lithium ion is intercalated for each formula unit of MnO₂, corresponding to the transfer of one electron. Therefore, n = 1.

-

-

Apply the Formula:

-

Using F = 26.8 Ah/mol: Q = (1 * 26800 mAh/mol) / 86.94 g/mol Q ≈ 308.2 mAh/g

-

The quantitative data used for this calculation is summarized in the table below.

| Parameter | Symbol | Value | Unit |

| Number of Electrons Transferred | n | 1 | - |

| Faraday Constant | F | 26.8 | Ah/mol |

| Atomic Weight of Manganese | - | 54.94 | g/mol |

| Atomic Weight of Oxygen | - | 16.00 | g/mol |

| Molar Mass of MnO₂ | M | 86.94 | g/mol |

| Theoretical Specific Capacity | Q | ~308 | mAh/g |

The logical workflow for this calculation is visualized in the following diagram.

Factors Influencing Practical Capacity

The practical (or achievable) capacity of a Li-MnO₂ cell is always lower than the theoretical value.[8] This discrepancy arises from several factors critical for researchers to consider:

-

Crystal Structure of MnO₂ : Manganese dioxide can exist in various crystal structures (polymorphs) such as γ-MnO₂, β-MnO₂, and δ-MnO₂.[9] These structures have different tunnel sizes and layered arrangements, which affect the ease and extent of Li⁺ ion intercalation, thereby influencing the practical capacity.[9][10]

-

Electrode Formulation : The actual electrode contains non-active materials like binders and conductive additives, which add weight without contributing to capacity.[8]

-

Discharge Conditions : The rate of discharge (C-rate), operating temperature, and the end-of-discharge or cutoff voltage significantly impact the measured capacity. Higher discharge rates or lower temperatures typically result in lower practical capacity.

-

Electrolyte Properties : The conductivity and stability of the electrolyte can limit the rate of ion transport, affecting high-rate performance.

Experimental Protocol: Galvanostatic Cycling for Practical Capacity Measurement

To quantify the practical capacity and compare it with the theoretical value, galvanostatic cycling is a standard electrochemical technique. This method involves charging and discharging a cell at a constant current while monitoring the voltage.

Objective: To measure the specific discharge capacity of a Li-MnO₂ half-cell.

Materials and Equipment:

-

Li-MnO₂ coin cell (e.g., CR2032) or a custom-built three-electrode cell.

-

Battery cycler or potentiostat/galvanostat.

-

Temperature-controlled chamber.

-

Active cathode material (MnO₂), conductive carbon, and binder (e.g., PVDF).

-

Lithium metal foil (counter and reference electrode).

-

Separator (e.g., Celgard).

-

Electrolyte (e.g., 1M LiPF₆ in a mixture of organic carbonates).

Methodology:

-

Electrode Preparation: a. Prepare a slurry by mixing the MnO₂ active material, conductive carbon, and binder in a specific weight ratio (e.g., 80:10:10) with a suitable solvent (e.g., NMP). b. Cast the slurry onto an aluminum foil current collector using a doctor blade to a uniform thickness. c. Dry the electrode in a vacuum oven to remove the solvent. d. Punch out circular electrodes of a known diameter and weigh them precisely to determine the mass of the active material.

-

Cell Assembly: a. Assemble a coin cell inside an argon-filled glovebox to prevent moisture contamination. b. The assembly stack typically consists of the cathode, separator wetted with electrolyte, and the lithium metal anode.

-

Electrochemical Testing (Galvanostatic Cycling): a. Place the assembled cell in the battery cycler. b. Set the test parameters:

- Discharge Current: A constant current calculated based on the active material mass and the desired C-rate (e.g., C/10, where 1C corresponds to a full discharge in one hour based on theoretical capacity).

- Voltage Range: Set the upper and lower cutoff voltages (e.g., discharge from an open-circuit voltage of ~3.3V down to 2.0V).[5]

- Number of Cycles: For a primary cell, typically only one discharge cycle is analyzed. c. Initiate the discharge process. The cycler will record the voltage as a function of time and capacity.

-

Data Analysis: a. The specific discharge capacity (mAh/g) is calculated by the instrument by dividing the total charge passed (in mAh) by the mass of the active material (in g). b. Compare the measured practical capacity to the calculated theoretical value of ~308 mAh/g to determine the material utilization.

References

- 1. Principle and Characteristics Analysis of this compound Battery - HCB Battery Co., Ltd. [enhcb.com]

- 2. Li-MnO2 Battery – Alium Batteries [aliumbatteries.com]

- 3. batterypkcell.com [batterypkcell.com]

- 4. Access to this page has been denied. [mouser.com]

- 5. Types of Li Mno2 Cells and Their Working Principle - HCB Battery Co., Ltd. [enhcb.com]

- 6. Theoretical Capacity Calculation Of Electrode Materials [tobmachine.com]

- 7. powerpointfa.com [powerpointfa.com]

- 8. researchgate.net [researchgate.net]

- 9. Physicochemical properties of different crystal forms of manganese dioxide prepared by a liquid phase method and their quantitative evaluation in capa ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00144J [pubs.rsc.org]

- 10. β-MnO2 as a cathode material for lithium ion batteries from first principles calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling the Crystal Maze: A Technical Guide to the Structural Analysis of Layered Lithium Manganese Dioxide

For Researchers, Scientists, and Drug Development Professionals

Layered lithium manganese dioxide (LiMnO₂) stands as a compelling cathode material for lithium-ion batteries, primarily due to the low cost and high theoretical capacity of manganese, which is approximately 285 mAh/g.[1][2] However, its practical application has been significantly hindered by structural instabilities, most notably a phase transition from a layered to a spinel-like structure during electrochemical cycling.[1][3][4] This transformation leads to a rapid decline in capacity and voltage.[1] A thorough understanding of the crystal structure of layered LiMnO₂ and its dynamic changes is therefore paramount for developing strategies to enhance its performance and stability. This technical guide provides an in-depth analysis of the crystal structures, experimental characterization protocols, and the critical layered-to-spinel phase transition.

Crystal Structures of this compound

LiMnO₂ can exist in several polymorphic forms, with the layered structure being of particular interest for high-capacity applications. The thermodynamically stable phase of LiMnO₂ under ambient conditions is the orthorhombic structure.[1][5] However, the desired layered monoclinic structure is metastable and typically synthesized via an ion-exchange process from a sodium manganese oxide precursor.[1][6]

Key Polymorphs of LiMnO₂

| Crystal System | Space Group | Common Name/Type | Key Characteristics |

| Monoclinic | C2/m | Layered LiMnO₂ | Metastable phase, desirable for high capacity; prone to phase transformation.[1][6] |

| Orthorhombic | Pmmn | Orthorhombic LiMnO₂ | Thermodynamically stable ground state.[1][5][7] |

| Tetragonal | I4₁/amd | γ-LiFeO₂-type | Synthesized under high pressure (above 8 GPa).[8][9] |

| Rhombohedral | R-3m | α-NaFeO₂-type | Ideal layered structure; LiMnO₂ often exhibits lower symmetry due to Jahn-Teller distortion of Mn³⁺.[1][5] |

| Cubic | Fd-3m | Spinel-like | Formed during electrochemical cycling of layered LiMnO₂, associated with capacity fade.[1][3] |

Crystallographic Data of Monoclinic Layered LiMnO₂

The layered monoclinic structure is characterized by alternating layers of lithium ions and manganese oxide slabs. The cooperative Jahn-Teller distortion of the Mn³⁺ octahedra leads to a reduction in symmetry from the ideal rhombohedral structure.[1]

| Lattice Parameter | Reported Value (Å) |

| a | 5.4387[6] |

| b | 2.8086[6] |

| c | 5.3878[6] |

| β | 116.8°[6] |

The Critical Layered-to-Spinel Phase Transition

Upon delithiation (charging), the layered LiMnO₂ structure becomes unstable, initiating a transformation to a more stable spinel-like structure.[1][3] This process is a primary reason for the poor cycling stability of the material.

The transition involves the migration of manganese ions from the manganese layer into the lithium layer through adjacent tetrahedral sites.[1][3] This migration is facilitated by the removal of lithium ions, which creates vacancies. The process can be conceptualized in the following stages:

-

Delithiation: Lithium ions are extracted from the lithium layers during charging.

-

Mn Migration: With sufficient vacancies in the lithium layer, Mn ions migrate from their octahedral sites in the manganese layer to octahedral sites in the lithium layer via intermediate tetrahedral sites.

-

Spinel Nucleation: The migrated Mn ions, along with Li ions that can occupy tetrahedral sites, form "spinel nuclei."[3]

-

Cooperative Rearrangement: A higher-energy, cooperative rearrangement of lithium and manganese ions leads to the formation of the stable LiMn₂O₄ spinel structure.[1]

This structural transformation results in a significant change in the electrochemical profile, with the appearance of two voltage plateaus around 4V, characteristic of the spinel phase.[1]

Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is essential for a comprehensive understanding of the crystal structure of layered LiMnO₂ and its transformations.

Synthesis of Layered LiMnO₂ (Ion-Exchange Method)

The metastable layered monoclinic LiMnO₂ is commonly synthesized from an α-NaMnO₂ precursor.

-

Precursor Synthesis: α-NaMnO₂ is prepared through a solid-state reaction of Na₂CO₃ and Mn₂O₃ at high temperatures (e.g., 800°C) in an inert atmosphere.

-

Ion Exchange: The α-NaMnO₂ powder is mixed with a molten salt mixture of LiCl and LiNO₃ at a relatively low temperature (e.g., 300°C) for several hours. This allows for the exchange of Na⁺ ions with Li⁺ ions, resulting in the formation of layered LiMnO₂.[1]

-

Washing and Drying: The resulting powder is washed with deionized water to remove residual salts and then dried under vacuum.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystal structure and determining lattice parameters.

-

Instrumentation: A powder diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10-80°) with a slow scan rate to ensure good resolution.

-

Analysis: The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS) to identify the phases present.[10] Rietveld refinement can be performed to obtain precise lattice parameters and phase fractions. The presence of specific peaks can distinguish between the layered, orthorhombic, and spinel phases. For example, the monoclinic layered structure has a unique diffraction pattern that can be distinguished from the lithiated-spinel and orthorhombic structures.[6]

Electron Diffraction and Transmission Electron Microscopy (TEM)

Convergent-beam electron diffraction (CBED) and high-resolution TEM (HRTEM) are powerful for identifying minority phases and studying the local structure.[6]

-

Sample Preparation: A small amount of the LiMnO₂ powder is dispersed in a solvent (e.g., ethanol) and dropped onto a carbon-coated copper grid.

-

Analysis: CBED patterns can unambiguously identify different crystal structures, even in a multiphase sample, by providing unique zone-axis patterns for each phase.[6] HRTEM imaging allows for direct visualization of the atomic layers and can reveal stacking faults or the coexistence of layered and spinel domains at the nanoscale.[4]

Strategies to Stabilize the Layered Structure

Research efforts to improve the stability of layered LiMnO₂ have focused on two main strategies:

-

Doping: Introducing other metal ions into the structure can help suppress the migration of Mn ions. Dopants with small ionic radii, such as Al³⁺ and Cr³⁺, have been shown to increase the energy barrier for Mn migration, particularly when located in the first cation coordination sphere of the migrating Mn ion.[1] Cobalt doping has also been investigated to stabilize the layered structure.[7]

-

Surface Modification: Applying a surface coating can act as a physical barrier, preventing direct contact between the active material and the electrolyte, which can mitigate side reactions and structural degradation at the surface.[11][12]

Concluding Remarks

The crystal structure of layered this compound is a complex and dynamic field of study. While its high theoretical capacity is attractive, the inherent structural instability leading to the layered-to-spinel phase transition remains a critical challenge. A deep understanding of the crystallographic properties, phase transition mechanisms, and the application of advanced characterization techniques are essential for the rational design of stable, high-performance Mn-based cathode materials for the next generation of lithium-ion batteries. Future research will likely focus on optimizing doping strategies, developing novel surface coatings, and exploring advanced synthesis methods to control the crystal structure and enhance electrochemical performance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural characterization of layered LiMnO{sub 2} electrodes by electron diffraction and lattice imaging (Journal Article) | OSTI.GOV [osti.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. electrochem.org [electrochem.org]

- 8. High-pressure synthesis and electrochemical properties of tetragonal LiMnO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Enhanced Electrochemical Properties of Lithium-Rich Manganese-Based Cathode Materials via Mg-Al Co-Doping [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Genesis of a Powerhouse: A Technical Guide to the Discovery and History of Lithium Manganese Dioxide Cathodes

A deep dive into the origins, development, and electrochemical intricacies of LiMn₂O₄, a pivotal material in lithium-ion battery technology.

Introduction

Lithium manganese dioxide (LMD), specifically the spinel-structured LiMn₂O₄, stands as a cornerstone in the evolution of rechargeable lithium-ion batteries. Its appeal lies in a compelling combination of low cost, abundant manganese resources, and inherent safety compared to its cobalt-based counterparts.[1] This technical guide traces the journey of LMD from its initial discovery to its establishment as a commercially viable cathode material, detailing the key scientific breakthroughs, experimental methodologies, and the fundamental electrochemical principles that govern its performance.

A Historical Perspective: The Dawn of a Spinel Cathode

The story of this compound begins in the early 1980s, a period of intensive research into intercalation materials for rechargeable lithium batteries. While the groundwork for lithium-ion batteries was laid in the 1970s, the quest for stable, high-voltage cathode materials was paramount.

In 1981, a significant breakthrough came from the laboratory of John B. Goodenough at the University of Oxford. His team, including Michael M. Thackeray, investigated the electrochemical properties of spinel oxides.[2] They discovered that lithium ions could be reversibly extracted from and inserted into the three-dimensional framework of the LiMn₂O₄ spinel structure.[2][3] This pioneering work demonstrated the potential of LMD as a 4-volt cathode material.[2]

Further research by Thackeray and his colleagues in 1983 elaborated on the electrochemical extraction of lithium from LiMn₂O₄, highlighting its ability to maintain its cubic spinel structure during cycling.[2] This structural stability is a key advantage, enabling the facile three-dimensional diffusion of lithium ions.[4] These seminal discoveries laid the theoretical and practical foundation for the development of LMD-based lithium-ion batteries.

Electrochemical Properties of Spinel LiMn₂O₄

The electrochemical performance of LiMn₂O₄ is characterized by its distinct voltage profile, specific capacity, and cycling stability. The theoretical specific capacity of LiMn₂O₄ is approximately 148 mAh/g.[1][3] In practice, capacities around 120-130 mAh/g are typically achieved.[1][4]

The charge-discharge process involves the extraction and insertion of lithium ions from the tetrahedral 8a sites of the spinel structure, accompanied by the oxidation and reduction of manganese ions (Mn³⁺/Mn⁴⁺) located at the octahedral 16d sites.[5]

Key Electrochemical Data

The following table summarizes typical electrochemical performance data for undoped and modified LiMn₂O₄ cathodes.

| Parameter | Undoped LiMn₂O₄ | ZnO-Coated LiMn₂O₄[6] | Li-excess Li₁.₁Mn₁.₉O₄[7] |

| Initial Discharge Capacity | ~60.6 mAh/g (at 0.2C)[6] | 103.4 mAh/g (at 0.2C)[6] | Not Specified |

| Capacity Retention | 62.3% after 100 cycles (at 0.2C)[6] | 87.1% after 100 cycles (at 0.2C)[6] | 51.1% after 700 cycles[7] |

| Voltage Plateau | ~4.0 V vs. Li/Li⁺ | ~4.0 V vs. Li/Li⁺ | Not Specified |

| Coulombic Efficiency | Not Specified | 94.5% (initial)[6] | Not Specified |

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of spinel LiMn₂O₄, each influencing the material's purity, crystallinity, particle size, and ultimately, its electrochemical performance.

Solid-State Reaction Method

This is a conventional and straightforward method for producing LMD.

Methodology:

-

Precursor Mixing: Stoichiometric amounts of a lithium salt (e.g., lithium carbonate, Li₂CO₃, or lithium hydroxide, LiOH) and a manganese source (e.g., manganese dioxide, MnO₂, or manganese carbonate, MnCO₃) are intimately mixed.[8] Anhydrous ethanol can be used as a solvent to ensure homogeneous mixing.[8]

-

Calcination: The mixture is subjected to a high-temperature calcination process. This is often a multi-step process. For instance, an initial heating at a lower temperature (e.g., 300°C) to decompose precursors, followed by a higher temperature calcination (e.g., 650-850°C) in an oxygen atmosphere or air to form the spinel phase.[1][8][9]

-

Cooling and Grinding: After calcination, the material is cooled to room temperature and then ground to obtain a fine powder.

Sol-Gel Method

The sol-gel method offers better control over particle size and morphology, often yielding nanocrystalline materials.

Methodology:

-

Precursor Solution: Lithium and manganese salts (e.g., lithium acetate, CH₃COOLi, and manganese acetate, Mn(CH₃COO)₂) are dissolved in a suitable solvent.[10]

-

Chelating Agent: A chelating agent, such as citric acid or adipic acid, is added to the solution.[10] The chelating agent forms a complex with the metal ions, preventing their precipitation.

-

Gel Formation: The solution is heated to evaporate the solvent, leading to the formation of a viscous gel.

-

Decomposition and Calcination: The gel is first dried and then calcined at a high temperature (e.g., 750°C) to decompose the organic components and crystallize the LiMn₂O₄ spinel phase.[10]

Co-precipitation Method

This method involves the simultaneous precipitation of precursors to achieve a homogeneous mixture.

Methodology:

-

Precursor Solution: A solution containing manganese sulfate (MnSO₄) is prepared.[11]

-

Precipitation: A precipitating agent, such as ammonium bicarbonate (NH₄HCO₃), is added to the solution to precipitate manganese carbonate (MnCO₃) microspheres.[11]

-

Conversion to Oxide: The MnCO₃ precursor is then heated to decompose it into manganese oxide (Mn₂O₃).[11]

-

Lithiation: The Mn₂O₃ is mixed with a lithium source, typically lithium hydroxide (LiOH), and heated at a high temperature to form the final LiMn₂O₄ product.[11]

Visualizing the Processes

Electrochemical Mechanism of LiMn₂O₄

Caption: Electrochemical charge and discharge mechanism of a LiMn₂O₄ cathode.

General Synthesis Workflow for LiMn₂O₄

Caption: A generalized workflow for the synthesis of LiMn₂O₄ cathode material.

Conclusion

The discovery of this compound as a viable cathode material was a pivotal moment in the history of lithium-ion battery technology. Its inherent advantages of low cost, safety, and good electrochemical performance have secured its place in various applications. Ongoing research continues to focus on enhancing its cycling stability and rate capability through strategies such as doping, surface coatings, and nanostructuring, ensuring that LMD will remain a relevant and important material in the future of energy storage.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lithium-ion battery - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of LiMn2O4 as a Cathode Material for Lithium-Ion Batteries [jns.kashanu.ac.ir]

- 6. electrochemsci.org [electrochemsci.org]

- 7. Improved electrochemical performance of Li-excessive LiMn<sub>2</sub>O<sub>4</sub> cathode for secondary batteries - ProQuest [proquest.com]

- 8. journalirjpac.com [journalirjpac.com]

- 9. US20170263931A1 - Lithium-rich manganese-based cathode material, its preparation method and lithium-ion battery - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Facile Controlled Synthesis of Spinel LiMn2O4 Porous Microspheres as Cathode Material for Lithium Ion Batteries [frontiersin.org]

An In-depth Technical Guide to the Li-Mn-O Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lithium-Manganese-Oxide (Li-Mn-O) system, a cornerstone in the development of next-generation lithium-ion batteries. Understanding the intricate phase relationships, thermodynamic stability, and synthesis protocols of the various compounds within this system is critical for optimizing electrochemical performance, enhancing safety, and designing novel electrode materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex interplay of phases and transformations.

Core Phase Relationships and Stability

The Li-Mn-O system is characterized by a rich variety of stable and metastable phases, with their formation being highly dependent on temperature, oxygen partial pressure, and the Li/Mn molar ratio. The key compounds of interest include the spinel (LiMn₂O₄ and its derivatives), layered (Li₂MnO₃ and LiMnO₂), and rock-salt structures.

A pseudobinary phase diagram of the second kind for the Li-Mn-O system in air illustrates the stability regions of different phases as a function of temperature and cationic composition.[1] Generally, at lower temperatures (below 400°C), the stable spinel phases are Li₄Mn₅O₁₂ and LiMn₁.₇₅O₄, where the manganese oxidation state is +4.0.[1] In the intermediate temperature range of approximately 400°C to 880°C, cation-mixed spinels with the general formula Li₁₊ₓMn₂₋ₓO₄ (where 3.5 < Mn oxidation state < 4.0) are stable.[1] At elevated temperatures, between 880°C and 980°C, various tetragonal Li-Mn spinel phases of the type Li₁₋ₓMn₂₊ₓO₄ (with Mn oxidation state < 3.5) are observed.[1]

The oxygen stoichiometry in the spinel phase Li₁₊ₓMn₂₋ₓO₄₊δ is generally considered to be negligible (δ ≈ 0).[1] The lithium stoichiometry, 'x', is a crucial parameter that varies with temperature and oxygen partial pressure; 'x' increases with decreasing temperature and increasing oxygen partial pressure.[1]

Quantitative Data Summary

The structural and thermodynamic properties of the primary phases in the Li-Mn-O system are summarized in the following tables for easy comparison.

Table 1: Crystallographic Data of Key Li-Mn-O Compounds

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Spinel | LiMn₂O₄ | Cubic | Fd-3m | a = 8.243 | [2] |

| Layered | Li₂MnO₃ | Monoclinic | C2/m | a = 4.937, b = 8.530, c = 5.023, β = 109.284° | [2] |

| Orthorhombic | o-LiMnO₂ | Orthorhombic | Pmnm | a = 3.132, b = 10.179, c = 4.974 | [3] |

| Trigonal | t-LiMnO₂ | Trigonal | R-3m | a = 3.02, c = 14.65 | [4] |

| Spinel | Li₄Mn₅O₁₂ | Cubic | Fd-3m | a ≈ 8.17 (varies with synthesis) |

Table 2: Phase Stability Regimes in the Li-Mn-O System (in Air)

| Temperature Range (°C) | Stable Phases | Compositional Features | Manganese Oxidation State | Reference |

| < 400 | Li₄Mn₅O₁₂ and LiMn₁.₇₅O₄ | ~4.0 | [1] | |

| 400 - 880 | Li₁₊ₓMn₂₋ₓO₄ | Cation-mixed spinel | 3.5 - 4.0 | [1] |

| 880 - 980 | Li₁₋ₓMn₂₊ₓO₄ | Tetragonal spinel | < 3.5 | [1] |

| > 980 | Decomposition into various oxides | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of key Li-Mn-O compounds are crucial for reproducible research and development. Below are representative protocols for common synthesis techniques.

Solid-State Synthesis of Spinel LiMn₂O₄

Objective: To synthesize crystalline spinel LiMn₂O₄.

Materials:

-

Li₂CO₃ (Lithium Carbonate)

-

Mn₂O₃ (Manganese(III) Oxide)

Procedure:

-

Stoichiometric amounts of Li₂CO₃ and Mn₂O₃ are thoroughly mixed in an agate mortar.

-

The mixed powder is pelletized and placed in an alumina crucible.

-

The crucible is heated in a furnace under an oxygen atmosphere to 800°C for 4 hours.

-

The furnace is then cooled slowly at a rate of 60°C/hour to room temperature.

Characterization: The resulting powder should be analyzed by X-ray Diffraction (XRD) to confirm the formation of the single-phase spinel structure (JCPDS card no. 35-0782).

Hydrothermal Synthesis of Orthorhombic LiMnO₂ Nanoparticles

Objective: To synthesize nanocrystalline orthorhombic LiMnO₂.

Materials:

-

MnSO₄ (Manganese(II) Sulfate)

-

LiOH·H₂O (Lithium Hydroxide Monohydrate)

-

H₂O₂ (Hydrogen Peroxide, 7.5%)

-

Distilled water

Procedure:

-

Dissolve 1.0 g of MnSO₄ and 2.4 g of LiOH·H₂O in separate beakers of distilled water.

-

Slowly add 40 mL of 7.5% H₂O₂ to the LiOH solution while stirring.

-

Transfer the mixed reactants into a 50 mL Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 200°C for 12 hours.

-

Allow the autoclave to cool to room temperature naturally.

-

The resulting powder is washed several times with distilled water and dried at 60°C.[5]

Characterization: The product can be characterized by XRD to confirm the orthorhombic LiMnO₂ phase and by Transmission Electron Microscopy (TEM) to observe the nanoparticle morphology.

Sol-Gel Synthesis of Li₂MnO₃

Objective: To synthesize Li₂MnO₃ nanoparticles using a sol-gel method.

Materials:

-

Li(OCOCH₃)·H₂O (Lithium Acetate)

-

Mn(OCOCH₃)₂·4H₂O (Manganese(II) Acetate)

-

Citric acid

-

Ethylene glycol

Procedure:

-

Dissolve stoichiometric amounts of lithium acetate and manganese acetate in an aqueous solution of citric acid and ethylene glycol (molar ratio of ethylene glycol to citric acid is 4:1).

-

Heat the solution to 90°C with stirring to form a gel.

-

Dry the gel to obtain a precursor powder.

-

Calcination of the precursor at an appropriate temperature (e.g., 450-800°C) in air to obtain the crystalline Li₂MnO₃ phase.

Characterization: The final product should be analyzed using XRD to confirm the monoclinic C2/m structure of Li₂MnO₃.

Visualizations of System Relationships

The following diagrams, generated using the DOT language, illustrate key relationships and transformations within the Li-Mn-O system.

Caption: Key phase transformations in the Li-Mn-O system as a function of temperature and composition.

Caption: A typical workflow for the solid-state synthesis of Li-Mn-O compounds.

Caption: A generalized workflow for the hydrothermal synthesis of Li-Mn-O nanomaterials.

References

An In-depth Technical Guide to the Electronic and Ionic Conductivity of Undoped LiMn₂O₄

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Spinel lithium manganese oxide (LiMn₂O₄) stands as a significant cathode material for lithium-ion batteries, prized for its cost-effectiveness, environmental benignity, and robust three-dimensional structure that facilitates rapid lithium-ion diffusion.[1] The electrochemical performance of LiMn₂O₄, particularly its rate capability and power density, is intrinsically governed by its ability to transport both lithium ions (ionic conductivity) and electrons (electronic conductivity). A comprehensive understanding of these transport properties is paramount for optimizing battery design and performance.

This technical guide provides a detailed examination of the electronic and ionic conductivity of undoped, stoichiometric LiMn₂O₄. It consolidates quantitative data from various studies, outlines the experimental methodologies used for these measurements, and illustrates the underlying physical mechanisms and structures.

Crystal Structure and Conduction Mechanisms

LiMn₂O₄ adopts a cubic spinel structure with the space group Fd-3m. In this framework, lithium ions occupy the tetrahedral 8a sites, while manganese ions (an equal mix of Mn³⁺ and Mn⁴⁺) reside in the octahedral 16d sites. Oxygen ions form a face-centered cubic close-packed lattice at the 32e sites.[1][2] This stable, three-dimensional arrangement features interconnected channels that allow for ion and electron movement.[2]

Figure 1: Simplified representation of the spinel LiMn₂O₄ unit cell showing ion coordination.

Electronic Conduction: Small-Polaron Hopping

Electronic conduction in LiMn₂O₄ does not occur via a traditional band mechanism but through a thermally activated hopping process. Specifically, it proceeds by the "hopping" of small polarons. A small polaron is a quasi-particle formed by a localized electron and the associated lattice distortion it creates.[3][4] In LiMn₂O₄, this electron transfer happens between adjacent manganese ions of different valence states (Mn³⁺ and Mn⁴⁺) within the octahedral framework.[4] The process can be visualized as an electron "hopping" from a Mn³⁺ site to a neighboring Mn⁴⁺ site, effectively swapping their oxidation states. This mechanism is thermally activated and is the dominant contribution to the total electrical conductivity.[3]

Ionic Conduction: Lithium-Ion Hopping

Ionic conductivity is facilitated by the movement of Li⁺ ions through the crystal lattice. The three-dimensional network of the spinel structure provides pathways for this diffusion. The accepted mechanism involves Li⁺ ions hopping from an occupied tetrahedral (8a) site to an adjacent, vacant tetrahedral site. This hop is not direct; it occurs via an intermediate, empty octahedral (16c) site.[5][6] The energy barrier for this hop dictates the ionic conductivity and is a critical factor for the battery's charge and discharge rates.

Figure 2: Conduction pathways in LiMn₂O₄ showing parallel electronic and ionic hopping mechanisms.

Quantitative Conductivity Data

The conductivity of LiMn₂O₄ can vary significantly based on synthesis method, stoichiometry, and measurement conditions.

Electronic Conductivity

The electronic conductivity of undoped LiMn₂O₄ is generally low, characteristic of a semiconductor. It is highly dependent on the state of lithiation and temperature.[7]

| Electronic Conductivity (S/cm) | Measurement Temp. | Synthesis Method / Form | Reference |

| ~10⁻⁶ to 10⁻⁵ | Room Temp. | General/Polycrystalline | [7] |

| 0.28 - 2.2 x 10⁻⁶ | Room Temp. | Polycrystalline | [7] |

| 1.3 ± 1.0 x 10⁻³ | Room Temp. | Polyol-mediated synthesis | [4] |

| 1.81 x 10⁻⁴ | 303 K (30 °C) | Nanorods | [8] |

| 5.10 x 10⁻⁵ | 298 K (25 °C) | Sol-gel | [8] |

| 10⁻³ - 10⁻² | Not Specified | Solid-state reaction | [8] |

Ionic Conductivity and Lithium-Ion Diffusion

Direct measurement of ionic conductivity is less common than the characterization of the Li-ion diffusion coefficient, which is directly related. The diffusion coefficient (D_Li⁺) reflects the rate at which lithium ions move through the material.

| Parameter | Value | Condition | Reference |

| Li-ion Diffusion Coefficient (D_Li⁺) | 10⁻¹¹ cm²/s | Fully lithiated (x=1 in LiₓMn₂O₄) | [7] |

| Li-ion Diffusion Coefficient (D_Li⁺) | 10⁻⁸ cm²/s | Partially delithiated (x=0.5) | [7] |

Activation Energies

The activation energy (Eₐ) represents the energy barrier that must be overcome for a conduction event (hop) to occur. Lower activation energies correspond to higher conductivity at a given temperature.

| Conduction Type | Activation Energy (Eₐ) in eV | Method | Reference |

| Electronic (Small-polaron hop) | 0.35 | First-principles calculation | [9] |

| Electronic (Small-polaron hop) | 0.305 | First-principles calculation | [4] |

| Ionic (Li⁺ hop, 8a → 16c → 8a) | 0.4 - 0.5 | ⁷Li NMR / Conductivity measurements | [10] |

| Ionic (Li⁺ diffusion) | 0.1 - 0.5 | Electrochemical (Temp. dependent) | [11] |

Experimental Protocols for Conductivity Measurement

Several techniques are employed to characterize the electronic and ionic transport properties of LiMn₂O₄.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to deconvolve various electrochemical processes occurring within the battery, including charge transport.[12]

Methodology:

-

Electrode Preparation: The LiMn₂O₄ active material is mixed with a conductive additive (e.g., carbon black) and a polymer binder (e.g., PVDF) to form a slurry, which is then cast onto a current collector (e.g., aluminum foil) and dried.

-

Cell Assembly: A three-electrode electrochemical cell is typically assembled. The prepared LiMn₂O₄ electrode serves as the working electrode, while lithium metal foils are used for both the reference and counter electrodes. These are separated by a porous separator soaked in a lithium-containing electrolyte (e.g., LiPF₆ in a mixture of organic carbonates).

-

Measurement: The cell is connected to a potentiostat with an EIS module. A small amplitude AC voltage (typically 5-10 mV) is applied across a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured to calculate the complex impedance at each frequency.

-

Data Analysis: The data is plotted on a Nyquist plot (-Imaginary Impedance vs. Real Impedance). This plot is then fitted to an equivalent electrical circuit model. Different features of the plot (e.g., semicircles) correspond to different physical processes. The bulk resistance of the material, related to electronic and ionic conductivity, is typically extracted from the high-frequency intercept or a high-frequency semicircle.

Figure 3: Standard workflow for determining conductivity parameters of LiMn₂O₄ using EIS.

Hebb-Wagner Polarization Method

The Hebb-Wagner method is a classic DC technique specifically designed to separate the partial electronic and ionic conductivities in a mixed ionic-electronic conductor (MIEC).[13]

Methodology:

-

Cell Assembly: A special cell is constructed where the LiMn₂O₄ sample is sandwiched between a reversible (non-blocking) electrode and an ion-blocking electrode (e.g., platinum). The reversible electrode allows for the exchange of both ions (Li⁺) and electrons, while the blocking electrode allows only for the passage of electrons.[13]

-

Polarization: A DC voltage is applied across the cell in such a way that it blocks the flow of ionic current.

-

Steady-State Measurement: Once the ionic flux ceases and a steady state is reached, the remaining current flowing through the cell is purely electronic.[13]

-

Analysis: By measuring this steady-state electronic current as a function of the applied voltage, the partial electronic conductivity can be determined. The ionic conductivity can then be calculated by subtracting the electronic contribution from the total conductivity (which is measured separately, often using a four-probe method or EIS).

Conclusion

Undoped spinel LiMn₂O₄ is a mixed ionic-electronic conductor, with its total conductivity primarily dominated by electronic transport via small-polaron hopping between Mn³⁺ and Mn⁴⁺ sites.[3] The ionic transport, crucial for battery function, occurs through Li⁺ hopping between tetrahedral sites. The reported electronic conductivity typically ranges from 10⁻⁶ to 10⁻³ S/cm, while Li-ion diffusion coefficients are on the order of 10⁻¹¹ to 10⁻⁸ cm²/s, both being highly dependent on synthesis conditions and stoichiometry. The activation energies for these processes are generally in the range of 0.3 to 0.5 eV. Standard characterization techniques like Electrochemical Impedance Spectroscopy and the Hebb-Wagner method are essential tools for quantifying these fundamental transport properties, providing critical insights for the continued development of high-performance energy storage materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the electronic and ionic conduction and lithium over-stoichiometry in LiMn2O4 spinel - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. smeng.ucsd.edu [smeng.ucsd.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

- 13. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of Lithium Manganese Dioxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) in the synthesis of lithium manganese dioxide (LiMn₂O₄), a key cathode material in lithium-ion batteries. Understanding the thermal decomposition of precursor materials is critical for optimizing synthesis parameters to achieve the desired material properties. This document details various synthesis methodologies, presents quantitative thermal analysis data, and visualizes experimental workflows and decomposition pathways.

Introduction to Thermogravimetric Analysis in LiMn₂O₄ Synthesis

Thermogravimetric analysis (TGA) is an essential technique for investigating the thermal stability and decomposition of materials. In the context of this compound (LMO) synthesis, TGA provides invaluable insights into the transformation of precursor materials into the final spinel-structured LMO. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, researchers can identify key decomposition stages, determine optimal calcination temperatures, and understand the reaction mechanisms.

The synthesis of LMO can be achieved through various methods, including solid-state reactions, sol-gel processes, molten salt synthesis, and hydrothermal methods. Each of these routes involves the thermal decomposition of lithium and manganese precursors. TGA, often coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC), allows for the elucidation of dehydration steps, the decomposition of organic components or metal salts, and the final formation of the crystalline LiMn₂O₄ phase.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis of high-quality LiMn₂O₄. Below are methodologies cited in the literature for various synthesis routes, along with the corresponding TGA analysis procedures.

2.1 Sol-Gel Method

The sol-gel method offers excellent control over the stoichiometry and morphology of the final product.

-

Synthesis of LiMn₂O₄ Precursor:

-

Lithium acetate (CH₃COOLi·2H₂O) and manganese acetate (Mn(CH₃COO)₂·4H₂O) are used as precursors.

-

Adipic acid is employed as a chelating agent.

-

The precursors and adipic acid are dissolved in a suitable solvent to form a sol.

-

The sol is heated to evaporate the solvent, resulting in a gel.

-

The gel is dried to obtain a precursor powder.[1]

-

-

Thermogravimetric Analysis Protocol:

-

A sample of the dried precursor gel is placed in an alumina crucible.

-

The TGA instrument is purged with air or an inert gas (e.g., Argon) to establish the desired atmosphere.[2]

-

The sample is heated from room temperature to a final temperature (e.g., 950°C) at a controlled heating rate (e.g., 10°C/min).[3]

-

The mass loss and its derivative are recorded as a function of temperature.

-

2.2 Molten Salt Synthesis

Molten salt synthesis allows for the formation of crystalline materials at relatively lower temperatures.

-

Synthesis of LiMn₂O₄:

-

An eutectic mixture of lithium chloride (LiCl), lithium carbonate (Li₂CO₃), and manganese acetate (Mn(CH₃COO)₂·4H₂O) is used.

-

The salts are mixed and heated to a temperature above the eutectic point (e.g., 500°C) to form a molten flux.[4]

-

The reaction is allowed to proceed in the molten salt medium.

-

After the reaction, the product is washed to remove the salt flux.

-

-

Thermogravimetric Analysis Protocol:

-

A mixture of the precursor salts is subjected to TGA/DTA.

-

The analysis is performed under a controlled atmosphere.

-

The sample is heated through a temperature range that covers the decomposition of the individual salts and the formation of the final product.[4]

-

2.3 Solid-State Reaction

The solid-state method is a conventional and straightforward approach for synthesizing ceramic materials.

-

Synthesis of LiMn₂O₄:

-

Lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) are used as precursors.[5]

-

The precursors are intimately mixed in the desired stoichiometric ratio, often with the aid of a solvent like ethanol.[5][6]

-

The mixture is then subjected to high-temperature calcination (e.g., 700°C) in an oxygen atmosphere to form the spinel phase.[6]

-

-

Thermogravimetric Analysis Protocol:

-

The precursor mixture is analyzed using TGA to determine the optimal calcination temperature.

-

The analysis is typically carried out in an air or oxygen atmosphere to mimic the synthesis conditions.

-

The TGA curve reveals the temperature at which the decomposition of lithium carbonate occurs and the formation of LiMn₂O₄ begins.

-

Data Presentation: Thermogravimetric Analysis of LiMn₂O₄ Precursors

The following tables summarize the quantitative data obtained from the thermogravimetric analysis of various precursors used in the synthesis of LiMn₂O₄.

Table 1: Thermal Decomposition Stages of LiMn₂O₄ Precursors from Sol-Gel Synthesis

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |

| 25 - 253 | ~10 | Dehydration (removal of adsorbed and crystalline water) | [7] |

| 253 - 415 | ~43.1 | Decomposition of lithium acetate and manganese acetate | [7] |

| > 415 | Stable | Formation of LiMn₂O₄ | [7] |

Table 2: Thermal Decomposition Stages of Precursors in Molten Salt Synthesis

| Temperature Range (°C) | Mass Loss Event | Associated Process | Reference |

| Stage 1 | First weight loss | Decomposition of manganese acetate | [4] |

| Stage 2 | Second weight loss | Further decomposition and reaction | [4] |

| Stage 3 | Third weight loss | Formation of intermediate phases | [4] |

| Stage 4 | Fourth weight loss | Final formation of LiMn₂O₄ | [4] |

Table 3: General Thermal Decomposition Zones Identified by TGA

| Zone | Process |

| 1 | Dehydration |

| 2 | Polymeric matrix decomposition (in sol-gel methods) |

| 3 | Carbonate decomposition and spinel formation |

| 4 | Spinel decomposition (at very high temperatures) |

Note: The specific temperatures and mass loss percentages can vary depending on the exact precursors, their ratios, and the experimental conditions such as heating rate and atmosphere.

Visualization of Experimental and Logical Workflows

4.1 Experimental Workflow for LiMn₂O₄ Synthesis and TGA Characterization

The following diagram illustrates a typical experimental workflow for the synthesis of LiMn₂O₄ followed by its characterization using thermogravimetric analysis.

Caption: Experimental workflow for LiMn₂O₄ synthesis and TGA.

4.2 Thermal Decomposition Pathway of a Sol-Gel Precursor

This diagram visualizes the sequential decomposition of a typical sol-gel precursor for LiMn₂O₄ synthesis as determined by TGA.

Caption: Thermal decomposition of a sol-gel precursor for LiMn₂O₄.

Conclusion

Thermogravimetric analysis is an indispensable tool in the development and optimization of synthesis routes for this compound. It provides critical data on the thermal behavior of precursors, enabling the determination of optimal processing parameters to achieve the desired phase purity, crystallinity, and electrochemical performance of the final LiMn₂O₄ material. The experimental protocols, quantitative data, and visualized workflows presented in this guide serve as a valuable resource for researchers and scientists in the field of battery materials and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Fabrication of Single-Phase Manganese Oxide Films by Metal-Organic Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Lithium Manganese Oxide with Different Ratio of Mole on Lithium Recovery Process from Ge-othermal Fluid of Lumpur Sidoarjo [scirp.org]

- 6. journalirjpac.com [journalirjpac.com]

- 7. pubs.aip.org [pubs.aip.org]

initial charge-discharge characteristics of pristine LiMn2O4

An In-depth Technical Guide on the Initial Charge-Discharge Characteristics of Pristine LiMn₂O₄

Introduction

Spinel lithium manganese oxide (LiMn₂O₄) has garnered significant attention as a promising cathode material for lithium-ion batteries due to its inherent advantages, including low cost, environmental friendliness, high thermal stability, and improved safety compared to materials like LiCoO₂.[1][2] The electrochemical performance of LiMn₂O₄ is intrinsically linked to its initial charge-discharge characteristics, which set the baseline for subsequent cycling stability and overall battery life. Understanding the voltage profile, capacity, and efficiency of the first cycle is critical for researchers and scientists in the field. This guide provides a detailed overview of these initial characteristics, supported by experimental protocols and quantitative data.

Experimental Protocols

The characterization of pristine LiMn₂O₄ involves two primary stages: the synthesis of the material and its electrochemical testing in a half-cell configuration.

Synthesis of Pristine LiMn₂O₄ (Sol-Gel Method)

The sol-gel process is a common method for synthesizing high-purity, homogenous LiMn₂O₄ nanoparticles.[3][4]

Methodology:

-

Precursor Preparation: Stoichiometric amounts of lithium- and manganese-containing precursors, such as lithium chloride (LiCl) and manganese chloride tetrahydrate (MnCl₂·4H₂O), are weighed.[3]

-

Sol Formation: The precursors are dissolved in a suitable solvent, often with a chelating agent like citric acid, and mixed thoroughly using a magnetic stirrer until a uniform sol (a stable colloidal solution) is formed.[3][5]

-

Gelation: The sol is heated to evaporate the solvent, leading to the formation of a viscous gel.

-

Drying and Grinding: The gel is dried in an oven to remove residual solvent, resulting in a precursor powder. This powder is then ground to ensure homogeneity.

-

Calcination: The ground powder is subjected to a high-temperature calcination process in an oxygen atmosphere or air. A typical two-step process involves an initial heating at a lower temperature (e.g., 350°C) to decompose organic components, followed by a higher temperature sintering (e.g., 700-800°C) for several hours to form the crystalline spinel LiMn₂O₄ structure.[6][7][8]

Electrochemical Characterization Protocol

To evaluate the initial charge-discharge performance, the synthesized LiMn₂O₄ powder is assembled into a half-cell, typically a CR2032 coin cell.

Methodology:

-

Electrode Slurry Preparation: The active material (pristine LiMn₂O₄) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVdF) in a specific weight ratio, commonly 80:10:10.[9] These components are dispersed in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

-

Electrode Fabrication: The slurry is uniformly coated onto an aluminum foil current collector using a doctor blade technique. The coated foil is then dried in a vacuum oven at around 120°C to remove the solvent.[9]

-

Cell Assembly: Circular electrodes are punched from the dried foil and assembled into a coin cell inside an argon-filled glovebox. The cell consists of the LiMn₂O₄ working electrode, a lithium metal foil as the counter and reference electrode, a microporous separator, and a liquid electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).[10][11]

-

Galvanostatic Cycling: The assembled cell is tested using a multi-channel battery cycler.[3] The initial charge-discharge cycle is performed at a constant current (galvanostatically) within a specific voltage window, such as 2.5-4.8 V or 3.5-4.5 V.[3][7][12] The current is typically set based on a C-rate, where 1C corresponds to a full charge or discharge in one hour.

Caption: Experimental workflow from LiMn₂O₄ synthesis to electrochemical characterization.

Initial Charge-Discharge Characteristics

The first galvanostatic cycle reveals the fundamental electrochemical behavior of the pristine LiMn₂O₄ material.

Voltage Profile

The initial charge-discharge curve of spinel LiMn₂O₄ is not a simple slope but features distinct voltage plateaus.

-

Charging (Delithiation): During the initial charge, lithium ions are extracted from the spinel structure. This process occurs in two steps, resulting in two well-defined plateaus around 4.0 V and 4.15 V versus Li/Li⁺.[13][14] These plateaus correspond to the oxidation of Mn³⁺ to Mn⁴⁺ as Li⁺ ions are removed from the tetrahedral 8a sites of the crystal lattice.[12]

-

Discharging (Lithiation): On discharge, lithium ions are re-inserted into the structure, and the voltage profile mirrors the charge, with two plateaus appearing at slightly lower potentials due to polarization effects. The reduction of Mn⁴⁺ back to Mn³⁺ drives this process.[12]

Extending the voltage window to lower potentials (e.g., below 3.5 V) can reveal another plateau around 3.0 V, which corresponds to the insertion of an additional lithium ion to form Li₂Mn₂O₄.[12][15] However, this can induce a significant structural change (Jahn-Teller distortion) and is often avoided to ensure better cycling stability.[1][12]

Caption: Li⁺ movement and Mn valence change during the initial cycle.

Quantitative Performance Data

The initial charge and discharge capacities, along with the coulombic efficiency (the ratio of discharge to charge capacity), are key metrics for evaluating the material. These values can vary depending on the synthesis method, particle size, crystallinity, and testing conditions.[5][6]

| Synthesis Method | C-Rate | Voltage Window (V) | Initial Charge Capacity (mAh/g) | Initial Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) | Reference |

| Sol-Gel | 0.1 | 2.0 - 4.8 | 116.5 | 114.3 | 98.1 | [3][4] |

| Solid-State | 0.1 | 2.5 - 4.8 | 158.0 | 138.4 | 87.6 | [7] |

| From Octahedron Mn₃O₄ | 0.2 | - | - | 121.9 | - | [6] |

| Hydrothermal | 0.5 | - | 111.6 | 109.9 | 98.4 | [16] |

| Commercial | 0.2 | - | - | 115.6 | - | [5] |

Note: The theoretical capacity of LiMn₂O₄ in the 4V region is approximately 148 mAh/g.[12] The initial capacity loss (and coulombic efficiency below 100%) can be attributed to several factors, including the formation of a solid electrolyte interphase (SEI) layer on the cathode surface, minor structural disorder, and potential side reactions with the electrolyte, especially at higher voltage cutoffs.[13][17] The disproportionation of Mn³⁺ into Mn²⁺ and Mn⁴⁺ can also lead to the dissolution of Mn²⁺ into the electrolyte, contributing to irreversible capacity loss from the very first cycle.[18][19]

Conclusion

The initial charge-discharge characteristics of pristine LiMn₂O₄ are defined by a distinctive two-plateau voltage profile around 4V, corresponding to the Mn³⁺/Mn⁴⁺ redox couple. The initial discharge capacity typically ranges from 110 to 140 mAh/g, with a high coulombic efficiency that is heavily influenced by the material's synthesis and the electrochemical testing parameters. A thorough understanding and optimization of these initial characteristics are fundamental steps for developing high-performance, long-lasting lithium-ion batteries based on this cost-effective and safe cathode material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of LiMn2O4 as a Cathode Material for Lithium-Ion Batteries [jns.kashanu.ac.ir]

- 4. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. journalirjpac.com [journalirjpac.com]

- 8. electrochemsci.org [electrochemsci.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nanoscaled LiMn2O4 for Extended Cycling Stability in the 3 V Plateau - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]

- 18. Intrinsic Defects in LiMn2O4: First-Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Unraveling the Duality of LiMnO₂: A Technical Deep Dive into Layered vs. Spinel Structures

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the structural and electrochemical intricacies of layered and spinel LiMnO₂.

This whitepaper provides an in-depth analysis of the layered and spinel polymorphs of Lithium Manganese Dioxide (LiMnO₂), two structures of significant interest in the field of lithium-ion battery research. While chemically identical, their distinct crystallographic arrangements lead to vastly different electrochemical behaviors, a critical understanding for the development of next-generation energy storage solutions. This guide synthesizes key findings on their structure, synthesis, electrochemical performance, and the critical transformation from the high-capacity layered phase to the more stable spinel structure.

Structural Comparison: A Tale of Two Lattices

The fundamental difference between layered and spinel LiMnO₂ lies in the arrangement of Li⁺ and Mn³⁺ ions within the oxygen framework. The layered polymorphs, primarily monoclinic (C2/m) and orthorhombic (Pmmn), feature distinct layers of lithium and manganese ions. This two-dimensional structure facilitates rapid lithium-ion diffusion within the layers, promising high theoretical specific capacity.[1]

In contrast, the spinel structure (cubic Fd-3m and tetragonal I4₁/amd) possesses a three-dimensional framework for ion movement, which generally contributes to better structural stability.[2] The Jahn-Teller distortion, a geometric distortion of the MnO₆ octahedra due to the high-spin Mn³⁺ electronic configuration (t₂g³eg¹), is a critical factor influencing the local structure and stability of both polymorphs.[3][4] This distortion is particularly pronounced in the tetragonal spinel phase.

Below is a summary of the crystallographic data for the primary phases of LiMnO₂.

| Property | Layered Monoclinic (C2/m) | Layered Orthorhombic (Pmmn)[5] | Spinel Cubic (Fd-3m)[6] | Spinel Tetragonal (I4₁/amd)[7] |

| Space Group | C2/m (No. 12) | Pmmn (No. 59) | Fd-3m (No. 227) | I4₁/amd (No. 141) |

| Lattice Parameters | a = 5.439 Å, b = 2.809 Å, c = 5.388 Å, β = 116.0° | a = 2.869 Å, b = 4.634 Å, c = 5.833 Å | a = 8.24 Å (avg.) | a = 5.758 Å, c = 6.185 Å |

| Li-O Bond Lengths | 2.09 Å (x4), 2.26 Å (x2) | 2.08–2.32 Å | ~2.1 Å | 2.07 Å (x4), 2.29 Å (x2) |

| Mn-O Bond Lengths | 1.92 Å (x4), 2.33 Å (x2) | 1.94–2.33 Å | ~1.96 Å | 1.92 Å (x4), 2.33 Å (x2) |

Synthesis Methodologies: Crafting the Desired Structure

The targeted synthesis of either the layered or spinel phase is a critical first step in harnessing their respective properties.

Experimental Protocol: Hydrothermal Synthesis of Layered (Orthorhombic) LiMnO₂

This method yields nanostructured orthorhombic LiMnO₂.

Materials:

-

Manganese sulfate (MnSO₄)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Hydrogen peroxide (H₂O₂, 7.5% solution)

-

Deionized water

Procedure: [8]

-

Dissolve 1.0 g of MnSO₄ and 2.4 g of LiOH·H₂O in deionized water.

-

Slowly add 40 mL of 7.5% H₂O₂ to the solution while stirring.

-

Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 200°C for 12 hours.

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the resulting powder by centrifugation or filtration.

-

Wash the product multiple times with deionized water to remove any unreacted precursors.

-

Dry the final powder at 60°C in a vacuum oven.

Experimental Protocol: Solid-State Synthesis of Spinel LiMn₂O₄

This is a conventional method for producing crystalline spinel LiMn₂O₄.

Materials:

-

Lithium carbonate (Li₂CO₃) or Lithium hydroxide (LiOH)

-

Manganese carbonate (MnCO₃) or Electrolytic Manganese Dioxide (EMD)

-

Stoichiometrically mix the lithium and manganese precursors. For example, use a Li:Mn molar ratio of 1:2.

-

Thoroughly grind the mixture in a mortar and pestle or using a ball mill to ensure homogeneity.

-

Place the mixed powder in an alumina crucible.

-

Heat the mixture in a furnace in an air or oxygen atmosphere. A two-step calcination process is often employed:

-

Pre-calcination at a lower temperature (e.g., 600°C) for several hours to decompose the precursors.

-

Final calcination at a higher temperature (e.g., 700-800°C) for an extended period (10-24 hours) to form the spinel phase.

-

-

Allow the furnace to cool down to room temperature.

-

Gently grind the resulting powder to break up any agglomerates.

Electrochemical Performance: A Trade-off Between Capacity and Stability

The distinct structures of layered and spinel LiMnO₂ directly translate to their electrochemical characteristics. Layered LiMnO₂ boasts a high theoretical capacity of approximately 285 mAh/g, significantly greater than that of spinel LiMn₂O₄ (around 148 mAh/g).[1][11] However, this high capacity is often short-lived.

Upon electrochemical cycling, layered LiMnO₂ is prone to an irreversible phase transformation into a spinel-like structure.[12] This transformation, driven by the migration of manganese ions into the lithium layers, leads to a rapid decline in capacity and a change in the voltage profile.

Spinel LiMn₂O₄, on the other hand, exhibits excellent rate capability and cycling stability due to its robust 3D structure.[13] It typically delivers a stable capacity in the range of 100-120 mAh/g.[5][10]

| Electrochemical Property | Layered LiMnO₂ (Orthorhombic)[1] | Spinel LiMn₂O₄[7][10][14] |

| Theoretical Specific Capacity | ~285 mAh/g | ~148 mAh/g |

| Practical Initial Discharge Capacity | 170-200 mAh/g (low C-rates) | 110-140 mAh/g (0.1-0.2C) |

| Rate Capability | Poor; significant capacity loss at higher rates | Good to Excellent |

| Cycling Stability | Poor; rapid capacity fading due to phase transformation | Good; >90% retention after 100 cycles is common |

| Initial Coulombic Efficiency | Variable, often lower due to irreversible changes | Typically 85-95% |

| Voltage Profile | Sloping voltage profile | Two distinct plateaus around 4.0 V and 4.15 V |

Characterization Techniques: Probing the Structures